5beta-Cholestane-3alpha,7alpha,12alpha,24-tetrol
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Overview
Description
5beta-cholestane-3alpha,7alpha,12alpha,24-tetrol is a 3alpha-hydroxy steroid, a 7alpha-hydroxy steroid, a 12alpha-hydroxy steroid and a 24-hydroxy steroid. It has a role as a bile acid metabolite. It derives from a hydride of a 5beta-cholestane.
Scientific Research Applications
Synthesis and Biological Studies
5beta-Cholestane-3alpha,7alpha,12alpha,24-tetrol and its derivatives are utilized in the synthesis of biological precursors for cholic acid, a primary bile acid. This compound is significant in studying cholic acid biosynthesis. Dayal et al. (1978) developed a procedure for synthesizing this compound and its isomers, which are crucial for biological studies of cholic acid biosynthesis (Dayal et al., 1978).
Metabolism in Liver Functions
Kuramoto et al. (1978) studied the metabolism of 5beta-Cholestane-3alpha,7alpha,24,25-tetrol in rabbit liver. They observed its conversion into various bile alcohols and acids, indicating its role in liver metabolism and bile acid production (Kuramoto et al., 1978).
Role in Cholic Acid Biosynthesis
Cheng et al. (1977) explored the conversion of 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol into 5beta-Cholestane-3alpha,7alpha,12alpha,24beta,25-pentol by liver microsomes. This study is significant in understanding the cholic acid biosynthetic pathway involving 5beta-Cholestane-3alpha,7alpha,12alpha,24beta,25-pentol as a key intermediate in humans and rats (Cheng et al., 1977).
Characterization and Structural Studies
Batta et al. (1978) performed studies for the preparation and characterization of diastereomeric tetrols and triols of 5beta-Cholestane-3alpha,7alpha,24,25-tetrols. These studies aid in understanding the structural configurations and properties of these compounds (Batta et al., 1978).
Role in Bile Acid Metabolism
Salen et al. (1975) researched the role of C25-hydroxy bile alcohols, including 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol, as precursors of cholic acid. Their study offers insights into bile acid metabolism in humans, particularly in cerebrotendinous xanthomatosis (CTX) (Salen et al., 1975).
Enzymatic Pathways and Defects
Further insights into the enzymatic pathways involved in cholic acid biosynthesis and associated defects, particularly in CTX, were provided by Salen et al. (1979). Their research into the enzymatic defects using 5beta-Cholestane-3alpha,7alpha,12alpha,25-tetrol is crucial for understanding metabolic disorders like CTX (Salen et al., 1979).
properties
Molecular Formula |
C27H48O4 |
---|---|
Molecular Weight |
436.7 g/mol |
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O4/c1-15(2)22(29)9-6-16(3)19-7-8-20-25-21(14-24(31)27(19,20)5)26(4)11-10-18(28)12-17(26)13-23(25)30/h15-25,28-31H,6-14H2,1-5H3/t16-,17+,18-,19-,20+,21+,22?,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
DOMPIYLJQFTRGI-HTIJMCESSA-N |
Isomeric SMILES |
C[C@H](CCC(C(C)C)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(C)C(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O |
Canonical SMILES |
CC(C)C(CCC(C)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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